1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine
CAS No.: 102839-50-9
Cat. No.: VC20739488
Molecular Formula: C9H10N2
Molecular Weight: 146.19 g/mol
* For research use only. Not for human or veterinary use.
![1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine - 102839-50-9](/images/no_structure.jpg)
Specification
CAS No. | 102839-50-9 |
---|---|
Molecular Formula | C9H10N2 |
Molecular Weight | 146.19 g/mol |
IUPAC Name | 1,4-dimethylpyrrolo[3,2-c]pyridine |
Standard InChI | InChI=1S/C9H10N2/c1-7-8-4-6-11(2)9(8)3-5-10-7/h3-6H,1-2H3 |
Standard InChI Key | XIOMPJOLMMKSKZ-UHFFFAOYSA-N |
SMILES | CC1=NC=CC2=C1C=CN2C |
Canonical SMILES | CC1=NC=CC2=C1C=CN2C |
Introduction
Chemical Properties and Characteristics
Parameter | Value |
---|---|
CAS Number | 102839-50-9 |
Molecular Formula | C9H10N2 |
Molecular Weight | 146.19 g/mol |
IUPAC Name | 1,4-dimethylpyrrolo[3,2-c]pyridine |
PubChem Compound ID | 13581711 |
Synonyms | 1H-Pyrrolo[3,2-c]pyridine,1,4-dimethyl-(9CI) |
The compound's relatively low molecular weight of 146.19 g/mol places it within the range typically considered favorable for drug-like compounds according to Lipinski's rule of five, which suggests that successful drug candidates often have molecular weights below 500 g/mol. This property may be relevant if the compound or its derivatives are considered for medicinal chemistry applications.
Structural Representation and Chemical Identifiers
The structural representation of 1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine includes various notation systems that provide detailed information about its molecular arrangement. These notations are essential for unambiguous identification of the compound in chemical databases and literature.
Table 2 presents the structural identifiers for 1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine:
Identifier Type | Representation |
---|---|
Standard InChI | InChI=1S/C9H10N2/c1-7-8-4-6-11(2)9(8)3-5-10-7/h3-6H,1-2H3 |
Standard InChIKey | XIOMPJOLMMKSKZ-UHFFFAOYSA-N |
SMILES | CC1=NC=CC2=C1C=CN2C |
Canonical SMILES | CC1=NC=CC2=C1C=CN2C |
The InChI (International Chemical Identifier) provides a standardized method to encode the chemical structure, ensuring the compound can be uniquely identified across different chemical databases. The SMILES (Simplified Molecular-Input Line-Entry System) notation offers a more compact representation that can be easily interpreted by chemical software packages.
Structural Characteristics and Reactivity
Molecular Structure Analysis
1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine consists of a bicyclic core with a pyrrole ring fused to a pyridine ring. The fusion pattern [3,2-c] indicates the specific arrangement of these rings, with the pyrrole nitrogen at position 1 being methylated. The second methyl group is attached at position 4 of the bicyclic system. This arrangement creates a planar heterocyclic structure with distinct electronic properties due to the presence of two nitrogen atoms in different chemical environments.
Research Context and Applications
Pyrrolo[3,2-c]pyridine Derivatives as Bioactive Compounds
While specific research on 1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine itself appears limited in the available literature, studies on structurally related compounds provide valuable context for understanding its potential significance in medicinal chemistry.
Recent research has explored various pyrrolo[3,2-c]pyridine derivatives as potential therapeutic agents. A notable example is the development of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with antitumor properties. These compounds have demonstrated activity against multiple cancer cell lines, including HeLa, SGC-7901, and MCF-7, with some derivatives exhibiting IC50 values in the submicromolar range .
The mechanism of action for these related compounds involves inhibition of tubulin polymerization, disruption of microtubule dynamics, and induction of G2/M phase cell cycle arrest and apoptosis. Molecular modeling studies have suggested that certain pyrrolo[3,2-c]pyridine derivatives interact with tubulin by forming hydrogen bonds with specific amino acid residues at the colchicine binding site .
Synthesis Methods for Pyrrolo[3,2-c]pyridine Scaffolds
Understanding synthetic routes to pyrrolo[3,2-c]pyridine derivatives is essential for the potential development of 1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine analogs with enhanced biological properties. Research on related compounds has established several synthetic pathways to access this bicyclic scaffold.
Structural Isomers and Related Compounds
Comparison with Pyrrolo[3,4-c]pyridine Derivatives
The pyrrolo[3,2-c]pyridine scaffold of 1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine represents one of several possible isomeric arrangements of pyrrole-pyridine fused ring systems. A structurally related isomer is the pyrrolo[3,4-c]pyridine system, which features a different fusion pattern between the pyrrole and pyridine rings.
Research on pyrrolo[3,4-c]pyridine derivatives has revealed diverse biological activities, including anti-HIV properties. For instance, certain ethyl 2-substituted-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates have demonstrated significant anti-HIV-1 activity with EC50 values as low as 1.65 μM .
Additionally, some pyrrolo[3,4-c]pyridine derivatives have shown antimycobacterial activity, with varying potencies depending on the nature of the substituents. While nitrile and amide derivatives were generally less active, ester-containing compounds exhibited good activity against Mycobacterium tuberculosis with MIC90 values below 0.15 μM in some cases .
Structure-Activity Relationships in Pyrrolo-pyridine Systems
The available research on both pyrrolo[3,2-c]pyridine and pyrrolo[3,4-c]pyridine derivatives suggests that the biological activity of these compounds is highly dependent on the nature, position, and orientation of substituents attached to the bicyclic core.
For pyrrolo[3,2-c]pyridine derivatives with antitumor properties, the presence of a 3,4,5-trimethoxyphenyl group at position 1 and various aryl substituents at position 6 has been associated with potent tubulin polymerization inhibitory activity. Structure-activity relationship studies have identified optimal substituent patterns for enhanced antitumor potency .
Similarly, for pyrrolo[3,4-c]pyridine derivatives with anti-HIV activity, the type of ester substituent at position 4 and the distance between the pyrrolopyridine scaffold and additional aromatic rings have been identified as critical factors affecting their biological activity .
These structure-activity relationships provide valuable insights for the potential development of 1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine derivatives with enhanced biological properties for specific therapeutic applications.
Future Research Directions
Gaps in Current Research
Based on the available literature, several knowledge gaps regarding 1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine can be identified:
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Limited information on the specific biological activities of 1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine itself, as most research has focused on different derivatives of the pyrrolo[3,2-c]pyridine scaffold.
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Sparse data on the physicochemical properties, stability, and reactivity of 1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine under various conditions.
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Insufficient comparative studies between 1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine and its structural isomers or analogs to establish clear structure-activity relationships.
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Limited exploration of potential synthetic methodologies specifically tailored for 1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine and its direct derivatives.
Addressing these research gaps could significantly enhance our understanding of this compound and potentially reveal new applications in medicinal chemistry and drug discovery.
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